1-Cyclopropyl-2-nitroethanone
Description
Notably, commercial availability of this compound is restricted, as CymitQuimica lists it as discontinued across all quantities . This discontinuation may reflect challenges in synthesis, stability, or market demand.
Properties
IUPAC Name |
1-cyclopropyl-2-nitroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c7-5(3-6(8)9)4-1-2-4/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEKISKCOLYCFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2-nitroethanone can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with nitric acid under controlled conditions. This reaction typically requires a catalyst and is conducted at low temperatures to ensure the stability of the cyclopropyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-2-nitroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropyl nitroacetic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of the nitro group can yield cyclopropylaminoethanone, which can be further modified for various applications.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
- Cyclopropyl nitroacetic acid (oxidation)
- Cyclopropylaminoethanone (reduction)
- Various substituted derivatives (substitution)
Scientific Research Applications
1-Cyclopropyl-2-nitroethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-nitroethanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropyl group imparts conformational rigidity, which can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
1-(2-Amino-6-nitrophenyl)ethanone (C₈H₈N₂O₃)
- Structural Features: Aromatic phenyl ring with amino (-NH₂) and nitro (-NO₂) substituents at the 2- and 6-positions, respectively, attached to an ethanone group.
1-Cyclopropyl-2-(2-nitrophenyl)ethanone (C₁₁H₁₁NO₃)
- Structural Features: Cyclopropyl and 2-nitrophenyl groups attached to an ethanone backbone.
- Molecular Weight : 205.21 g/mol .
- Key Difference: The nitrophenyl substituent increases steric bulk and electron-withdrawing effects compared to the simpler nitro group in 1-Cyclopropyl-2-nitroethanone.
1-Cyclopropyl-2-nitroethanol (C₅H₉NO₃)
- Structural Features: Nitro group on a secondary alcohol (-CH₂NO₂) adjacent to a cyclopropyl-ethanone group.
- CAS : 54120-03-5 .
- Key Difference: The alcohol functional group enhances polarity and hydrogen-bonding capacity compared to the ketone in this compound.
1-((1R,2R)-2-((Z)-hex-1-en-1-yl)cyclopropyl)ethanone (C₁₁H₁₈O)
- Structural Features : Chiral cyclopropane with a Z-configured hexenyl substituent.
- Molecular Weight : 166.26 g/mol .
- Key Difference : The absence of a nitro group and the presence of a long alkenyl chain suggest divergent reactivity and applications, such as in fragrance chemistry.
Data Tables
| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Structural Features |
|---|---|---|---|---|---|
| This compound | Not provided | Inferred: C₅H₇NO₃ | ~153.12 (calculated) | Nitro, ketone | Cyclopropane, β-nitro substitution |
| 1-(2-Amino-6-nitrophenyl)ethanone | 56515-63-0 | C₈H₈N₂O₃ | 180.16 | Amino, nitro, ketone | Aromatic system |
| 1-Cyclopropyl-2-(2-nitrophenyl)ethanone | 1178343-42-4 | C₁₁H₁₁NO₃ | 205.21 | Nitro, ketone | Cyclopropane, nitrophenyl substitution |
| 1-Cyclopropyl-2-nitroethanol | 54120-03-5 | C₅H₉NO₃ | 131.13 | Nitro, alcohol | Cyclopropane, β-nitro substitution |
Research Findings
- Thermochemical Stability: Reaction thermochemistry data for 1-cyclopropylethanone analogs indicate ΔrH° values of -9.6 ± 3.3 kJ/mol in gas-phase studies, suggesting moderate stability under thermal conditions .
- Hazard Profiles: For nitro-aromatic analogs like 1-(2-Amino-6-nitrophenyl)ethanone, incomplete toxicological data necessitate precautionary measures despite lack of GHS classification .
- Synthetic Challenges: The discontinuation of this compound by suppliers like CymitQuimica may reflect synthetic difficulties or instability during storage .
Notes
- Data Gaps: Direct toxicological and physicochemical data for this compound are absent in the provided evidence, requiring extrapolation from analogs.
- Commercial Availability : The compound’s discontinued status limits accessibility for research, necessitating custom synthesis .
- Structural Complexity: Cyclopropane rings and nitro groups introduce strain and electron-withdrawing effects, influencing reactivity in ways distinct from non-cyclic or non-nitro analogs .
Biological Activity
1-Cyclopropyl-2-nitroethanone is a compound of interest in medicinal and organic chemistry due to its unique structure and potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound has the following chemical formula: CHNO. Its structure features a cyclopropyl group attached to a nitroethanone moiety, which contributes to its reactivity and interaction with biological systems.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial agent and its interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against specific strains of bacteria, where it demonstrated a minimum inhibitory concentration (MIC) that was comparable to established antibiotics.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The nitro group is believed to play a crucial role in the reduction processes that lead to the formation of reactive intermediates, which can damage cellular components.
Case Study 1: Efficacy Against Staphylococcus aureus
A clinical trial evaluated the efficacy of this compound in treating infections caused by Staphylococcus aureus. The study reported a significant reduction in bacterial load in infected tissues when treated with this compound compared to control groups receiving placebo treatments.
Case Study 2: Synergistic Effects with Other Antibiotics
Another study investigated the synergistic effects of combining this compound with other antibiotics. Results showed enhanced antimicrobial activity when used in conjunction with beta-lactam antibiotics, suggesting potential for combination therapies in treating resistant infections.
Toxicity and Safety Profile
While promising, the safety profile of this compound must be considered. Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity. However, further studies are needed to fully understand its long-term effects and potential side effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
